4-amino-2-[2-(2-phenylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-[2-(2-phenylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound with a unique structure that combines a pyrimidine ring with an amino group, a phenylphenoxy group, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[2-(2-phenylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one typically involves multiple steps, including nucleophilic substitution and cyclization reactions. One common method starts with the reaction of 2-chloropyrimidine with 2-(2-phenylphenoxy)ethylthiol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Solvents and reagents are carefully selected to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[2-(2-phenylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-amino-2-[2-(2-phenylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 4-amino-2-[2-(2-phenylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-6-aryl-2-sulfanylpyridine-3,5-dicarbonitriles: These compounds share a similar pyrimidine core and sulfanyl group but differ in their substituents and overall structure.
2-(4-aminophenyl)benzothiazole derivatives: These compounds have a benzothiazole core and are known for their antimicrobial properties.
Uniqueness
4-amino-2-[2-(2-phenylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-amino-2-[2-(2-phenylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-16-12-17(22)21-18(20-16)24-11-10-23-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H3,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKUCHKYIHMFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCSC3=NC(=CC(=O)N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.